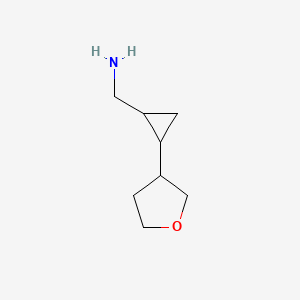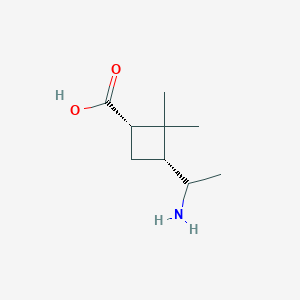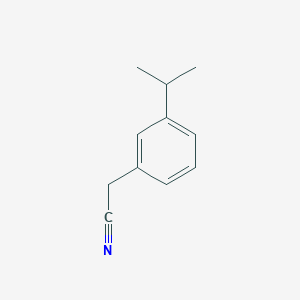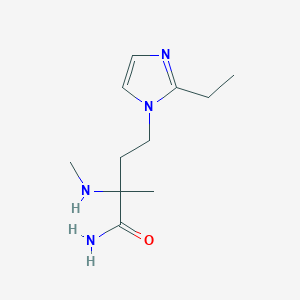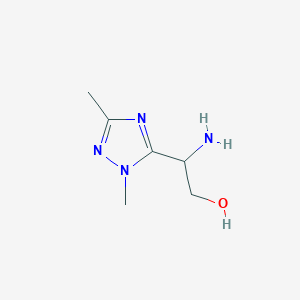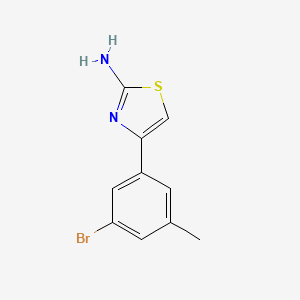
4-(3-Bromo-5-methylphenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-5-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 4-(3-Bromo-5-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, affecting the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Its derivatives are explored for use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
類似化合物との比較
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring but differ in their substituents and applications.
Uniqueness: 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
特性
分子式 |
C10H9BrN2S |
|---|---|
分子量 |
269.16 g/mol |
IUPAC名 |
4-(3-bromo-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChIキー |
ITEZDXXPJATWPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



